N-(2-ethoxyphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:
- Pyrido[2,3-d]pyrimidine scaffold: A fused bicyclic system with two ketone groups at positions 2 and 2.
- Substituents:
- Methoxymethyl at position 4.
- Methyl groups at positions 1 and 2.
- Sulfanyl bridge at position 5, linking to an acetamide moiety.
- Acetamide side chain: N-linked to a 2-ethoxyphenyl group.
However, direct pharmacological data are absent in the provided evidence; comparisons rely on structural analogs and computational insights.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-5-30-15-9-7-6-8-14(15)23-16(26)12-31-18-13(11-29-4)10-22-19-17(18)20(27)25(3)21(28)24(19)2/h6-10H,5,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGNEYJTGVNPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrido[2,3-d]pyrimidine core distinguishes the target compound from analogs with alternative fused-ring systems:
Key Insight: The pyrido[2,3-d]pyrimidine core offers a balance of hydrogen-bonding (via ketones) and moderate lipophilicity, whereas thieno or benzothieno cores prioritize hydrophobicity.
Substituent Effects on Bioactivity
Substituents on the heterocycle and acetamide chain influence solubility, target affinity, and pharmacokinetics:
Sulfanyl-Acetamide Linkage
The sulfanyl bridge and acetamide moiety are conserved across analogs, suggesting a critical role in binding:
- Sulfanyl (S–) bridge : Facilitates conjugation to heterocycles while allowing flexibility.
- Acetamide chain : The N-(2-ethoxyphenyl) group in the target compound introduces ethoxy-mediated polarity, contrasting with ethylphenyl (e.g., ) or trifluoroethyl groups in analogs.
Computational and Bioactivity-Based Comparisons
Similarity Metrics (Tanimoto/Dice Indexes)
As per and , structural similarity metrics predict shared bioactivity:
Bioactivity Clustering
indicates that compounds with structural similarities cluster by bioactivity. The target compound’s pyrido[2,3-d]pyrimidine core and substituents may align with kinase inhibitors or nucleotide-binding protein modulators.
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